

Characterization of Ir₃Mo using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025



Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intermetallic compound Iridium Molybdenum (Ir₃Mo) is a material of significant interest in various fields due to its potential for high-temperature structural applications, catalysis, and as a component in advanced alloys. A thorough understanding of its crystal structure is paramount for predicting its physical and chemical properties and for quality control during synthesis. X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure of materials. This application note provides a detailed protocol for the characterization of Ir₃Mo powder samples using XRD, including data acquisition, analysis, and interpretation.

Crystal Structure of Ir₃Mo

Ir₃Mo crystallizes in a hexagonal crystal system. It adopts the Ni₃Sn (D0₁₉) prototype structure, which is characterized by the space group P6₃/mmc (No. 194). This structure is a hexagonal close-packed (hcp) arrangement of atoms.

Quantitative Data Presentation

The crystallographic data for Ir₃Mo is summarized in the table below. Please note that the lattice parameters can vary slightly depending on the specific synthesis conditions and



stoichiometry.

Parameter	Value
Crystal System	Hexagonal
Space Group	P63/mmc (No. 194)
Prototype	Ni₃Sn
Lattice Parameter (a)	~5.4 Å
Lattice Parameter (c)	~4.3 Å
c/a Ratio	~0.796
Formula Units (Z)	2

Note: The lattice parameters provided are typical values for a Ni₃Sn-type structure and should be refined using experimental data.

Experimental Protocol

This section outlines the detailed methodology for the characterization of Ir₃Mo powder samples using a powder X-ray diffractometer.

Sample Preparation

- Grinding: The Ir₃Mo sample, typically in the form of a sintered pellet or as-cast ingot, should be ground into a fine powder using an agate mortar and pestle. This is crucial to ensure random orientation of the crystallites and to minimize preferred orientation effects in the XRD pattern.
- Sieving (Optional): To obtain a uniform particle size distribution, the powder can be sieved through a fine mesh (e.g., < 45 μ m).
- Sample Holder Mounting: The fine powder is then carefully packed into a sample holder.
 Ensure a flat and level surface to avoid errors in the diffraction angle. A zero-background sample holder (e.g., single crystal silicon) is recommended to minimize background noise in the XRD pattern.



XRD Data Acquisition

- · Instrument Setup:
 - X-ray Source: Copper (Cu) K α radiation ($\lambda = 1.5406$ Å) is commonly used.
 - o Goniometer: A standard Bragg-Brentano geometry is typically employed.
 - Detector: A scintillation counter or a more modern position-sensitive detector can be used.
- Data Collection Parameters:
 - Voltage and Current: Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).
 - Scan Range (2θ): A wide angular range should be scanned to collect a sufficient number of diffraction peaks for accurate phase identification and lattice parameter refinement (e.g., 20° to 120°).
 - Step Size: A small step size is required for high-resolution data (e.g., 0.02°).
 - Dwell Time (or Scan Speed): A longer dwell time per step will improve the signal-to-noise ratio (e.g., 1-2 seconds per step).

Data Analysis

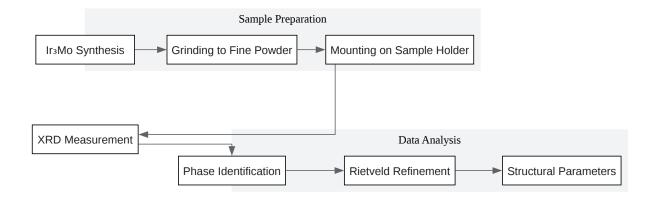
- Phase Identification: The collected XRD pattern should be compared with standard diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File - PDF from the International Centre for Diffraction Data - ICDD) to confirm the presence of the Ir₃Mo phase and to identify any impurity phases.
- Peak Profiling and Lattice Parameter Refinement:
 - Use a suitable software package (e.g., GSAS-II, FullProf, MAUD) to perform Rietveld refinement of the XRD data.
 - The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters, including:



- Lattice parameters (a and c)
- Atomic positions (if necessary, though for this structure type they are typically fixed by symmetry)
- Peak profile parameters (e.g., crystallite size and microstrain)
- Background parameters
- Preferred orientation parameters (if present)
- Crystallite Size and Microstrain Analysis: The broadening of the diffraction peaks can be
 analyzed to determine the average crystallite size and the amount of microstrain within the
 material using methods like the Scherrer equation or the Williamson-Hall plot.

Visualization

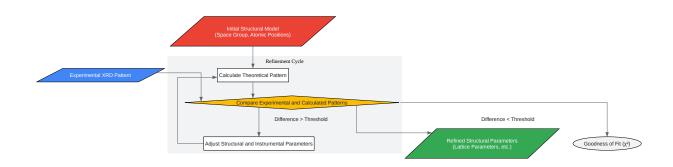
The following diagrams illustrate the logical workflow of the experimental and data analysis procedures.



Click to download full resolution via product page

Caption: Experimental workflow for XRD characterization of Ir₃Mo.





Click to download full resolution via product page

Caption: Logical flow of the Rietveld refinement process.

 To cite this document: BenchChem. [Characterization of Ir₃Mo using X-ray Diffraction (XRD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15485411#characterization-of-ir3mo-using-x-ray-diffraction-xrd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com